5-Chloro-4-methylpyridin-2-OL 5-Chloro-4-methylpyridin-2-OL
Brand Name: Vulcanchem
CAS No.: 886364-92-7
VCID: VC2812964
InChI: InChI=1S/C6H6ClNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
SMILES: CC1=CC(=O)NC=C1Cl
Molecular Formula: C6H6ClNO
Molecular Weight: 143.57 g/mol

5-Chloro-4-methylpyridin-2-OL

CAS No.: 886364-92-7

Cat. No.: VC2812964

Molecular Formula: C6H6ClNO

Molecular Weight: 143.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-methylpyridin-2-OL - 886364-92-7

Specification

CAS No. 886364-92-7
Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
IUPAC Name 5-chloro-4-methyl-1H-pyridin-2-one
Standard InChI InChI=1S/C6H6ClNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Standard InChI Key BSUJQJXODPSJTC-UHFFFAOYSA-N
SMILES CC1=CC(=O)NC=C1Cl
Canonical SMILES CC1=CC(=O)NC=C1Cl

Introduction

Chemical Identity and Structure

Basic Identification Parameters

5-Chloro-4-methylpyridin-2-ol is uniquely identified through several standardized chemical identifiers. Its primary identification is through CAS Registry Number 886364-92-7, which serves as its unique chemical identifier in global databases . The compound has a molecular formula of C₆H₆ClNO, indicating its composition of six carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom . Additional identification parameters include MDL numbers MFCD07375093 and MFCD22688544, which are alternative registry numbers used in certain chemical databases and inventory systems .

The compound's structure consists of a pyridine ring with three substituents: a chlorine atom at position 5, a methyl group at position 4, and a hydroxyl group at position 2. This arrangement gives the molecule its distinctive chemical properties and reactivity profile. The systematic IUPAC name accurately reflects this structural arrangement, providing a standardized nomenclature for scientific communication .

Structural Representations

It's worth noting that the compound is sometimes referred to as 5-chloro-4-methyl-1H-pyridin-2-one, which represents its tautomeric form . The interconversion between the hydroxyl form (-OH) and the keto form (=O) is a common characteristic of pyridinols, affecting their chemical behavior in different environments.

Physicochemical Properties

Physical Characteristics and Molecular Parameters

5-Chloro-4-methylpyridin-2-ol presents as a white crystalline powder at standard temperature and pressure . The compound has a molecular weight of 143.57 g/mol (sometimes reported as 144 Da with slight variations due to rounding conventions) . This relatively low molecular weight contributes to its potential utility in drug development, as it provides room for structural modifications while maintaining drug-like properties.

The compound exhibits several important structural features relevant to its chemical behavior and potential applications. It contains one ring system (the pyridine ring), has zero rotatable bonds, and possesses a carbon bond saturation (Fsp3) value of 0.166 . These parameters suggest a relatively rigid molecular structure with limited conformational flexibility. The topological polar surface area (TPSA) is approximately 33 Ų, indicating a moderate capacity for hydrogen bonding and potential for membrane permeability .

Solubility and Partition Coefficients

The lipophilicity of 5-Chloro-4-methylpyridin-2-ol, measured as LogP, is 2.16 . This value suggests moderate lipophilicity, positioning the compound in a range often considered favorable for oral bioavailability in pharmaceutical applications. The moderate LogP value indicates a balance between aqueous solubility and membrane permeability, which are crucial factors in drug absorption and distribution.

The compound's hydrogen-bonding capacity is characterized by the presence of two hydrogen bond acceptors and one hydrogen bond donor . These features play significant roles in determining the compound's interaction with biological macromolecules, such as proteins and nucleic acids, and influence its solubility profile in various solvents.

Mass Spectrometry Characteristics

Mass spectrometry data for 5-Chloro-4-methylpyridin-2-ol provides valuable information for analytical identification and characterization. The predicted collision cross-section (CCS) values for various adducts are documented and can serve as reference points for analytical chemistry applications. The specific m/z values for common adducts include:

Adductm/zPredicted CCS (Ų)
[M+H]+144.02108122.9
[M+Na]+166.00302137.9
[M+NH4]+161.04762131.9
[M+K]+181.97696131.0
[M-H]-142.00652124.4
[M+Na-2H]-163.98847130.6
[M]+143.01325125.7
[M]-143.01435125.7

This mass spectrometry profile provides essential reference data for analytical identification and quality control of the compound .

Supplier CategoryQuantityPrice Range (USD)
US-based suppliers250 mg$44-154
US-based suppliers1 g$95-376
US-based suppliers5 g$366-1,436
China-based suppliers5-10 g$504-934

This pricing information indicates a competitive market with significant price variations, likely reflecting differences in synthetic routes, purification methods, and business models among suppliers .

Applications and Uses

Pharmaceutical Applications

The primary application domain for 5-Chloro-4-methylpyridin-2-ol appears to be in pharmaceutical research and development, where it serves as an intermediate or building block in medicinal chemistry . The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. The specific substitution pattern in 5-Chloro-4-methylpyridin-2-ol provides opportunities for further functionalization through various synthetic transformations.

Laboratory Protocols

Solution Preparation Guidelines

For research applications requiring dissolution of 5-Chloro-4-methylpyridin-2-ol, detailed stock solution preparation guidelines are available. The following table provides guidance for preparing solutions of various molarities:

Desired ConcentrationSolution Volume for 1 mgSolution Volume for 5 mgSolution Volume for 10 mg
1 mM6.9652 mL34.8262 mL69.6524 mL
5 mM1.393 mL6.9652 mL13.9305 mL
10 mM0.6965 mL3.4826 mL6.9652 mL

These calculations are based on the molecular weight of 143.57 g/mol and provide convenient reference points for laboratory work .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator